(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorophenyl group attached to an ethane backbone, which is further substituted with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like ammonia or amines.
Resolution: The resulting racemic mixture is resolved to obtain the desired (1S)-enantiomer.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Resolution Techniques: For the separation of enantiomers.
Purification: Using crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine: The parent compound without the hydrochloride salt.
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl: The hydrochloride salt form.
Uniqueness
The hydrochloride salt form of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine offers enhanced solubility and stability, making it more suitable for various applications compared to its parent compound. This unique property allows for broader use in scientific research and industrial applications.
Properties
Molecular Formula |
C8H13Cl2FN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |
InChI Key |
OJYPMDZGMUHEON-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)F.Cl.Cl |
Origin of Product |
United States |
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